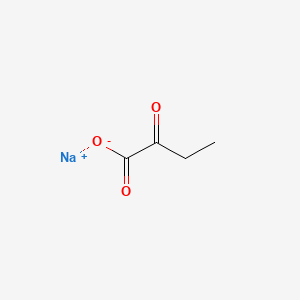

2-氧代丁酸钠

描述

Sodium 2-oxobutyrate, also known as sodium butyrate (NaB), is a sodium salt of butyric acid. It is a physiologically produced short-chain fatty acid with a variety of biological functions, including the regulation of the immune system, antioxidant and anti-inflammatory abilities, and modulation of signal transduction pathways . Sodium butyrate is produced in the gut through the fermentation of dietary fiber by the microbiota of the large intestine .

Synthesis Analysis

While the provided papers do not detail the synthesis of sodium 2-oxobutyrate, its biological production is implied through the fermentation process in the gut microbiota. This compound is naturally occurring and is involved in various cellular processes in the body .

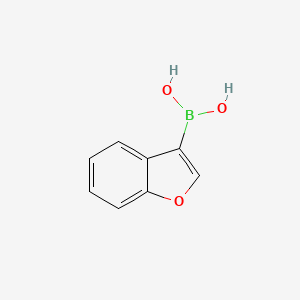

Molecular Structure Analysis

The molecular structure of sodium 2-oxobutyrate has been characterized in the crystal form. It crystallizes in the orthorhombic space group Pbcn, with eight molecules per unit cell. The structure is held together by Na-O bonds forming infinite layers parallel to the (100) plane, with one side of the molecules tightly bound by Na-O bonds and the other side by van der Waals bonds .

Chemical Reactions Analysis

Sodium butyrate is involved in several chemical reactions within the body. It has been shown to inhibit c-myc splicing and interfere with signal transduction in ovarian carcinoma cells, suggesting a role in down-regulating growth-related proto-oncogenes . Additionally, sodium butyrate can modulate the activity of serine/threonine kinases and release Ca2+ from intracellular stores .

Physical and Chemical Properties Analysis

Sodium butyrate exhibits anti-inflammatory properties by down-regulating the NF-κB and NLRP3 signaling pathways and activating histone acetylation in bovine macrophages . It also protects against oxidative stress by improving specific antioxidant enzymes and regulating mitochondrial redox homeostasis . In HepG2 cells, sodium butyrate modulates the Nrf2 pathway and mitochondrial function, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . Furthermore, it has been shown to delay neutrophil apoptosis by affecting chromatin structure and function, which suggests that it may play a role in protein biosynthesis and cell survival .

科研应用

生物催化生产

2-氧代丁酸钠在化工、药品和食品等各个行业中都是重要的中间体。研究表明,通过生物催化过程可以高效生产它。例如,具有NAD独立乳酸脱氢酶的假单胞菌SDM能够有效地将2-羟基丁酸转化为2-氧代丁酸,产率和浓度很高(Gao et al., 2010)。

稳定性及对酶活性的影响

另一项研究强调了2-氧代丁酸的稳定性,特别是与其自由酸形式相比。由于其稳定性,它被优先选为“2-羟基丁酸脱氢酶”反应的底物,这对于理解酶活性和相互作用至关重要(Wilkinson, Jenkins, & Tuey, 1968)。

从l-苏氨酸的生物转化

一项关于生物转化的研究展示了l-苏氨酸,一种工业发酵产品,可以作为生产2-氧代丁酸的合适起始物质。利用假单胞菌SDM的全细胞进行这种转化,结果显示2-氧代丁酸的浓度和摩尔转化率很高,突显了其在工业应用中的潜力(Zhang et al., 2012)。

化学过程中的合成

已经探索了相关化合物的合成,如3-甲基-2-氧代丁酸钙,以了解所涉及的化学过程并优化条件以获得更高的产量。这些研究有助于更广泛地理解操纵2-氧代丁酸及其衍生物用于各种应用(Qian, 2009)。

光谱研究的见解

光谱研究,如对乙酰双香豆素钠盐的研究,提供了关于分子结构和与2-氧代丁酸钠类似的钠盐相互作用的见解。这些研究对于理解这些化合物的物理和化学性质至关重要(Joe et al., 2009)。

性质

IUPAC Name |

sodium;2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMAHKUSIHRMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

600-18-0 (Parent) | |

| Record name | Butyric acid, 2-oxo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883538 | |

| Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-oxobutyrate | |

CAS RN |

2013-26-5 | |

| Record name | Butyric acid, 2-oxo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-OXOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1632PHS2FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

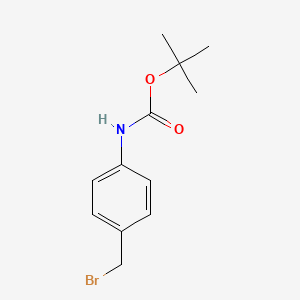

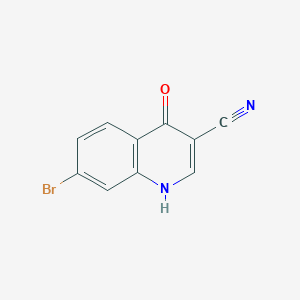

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)